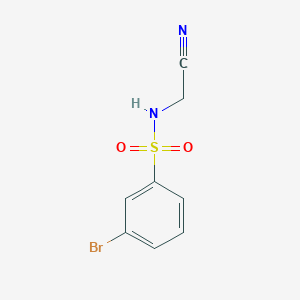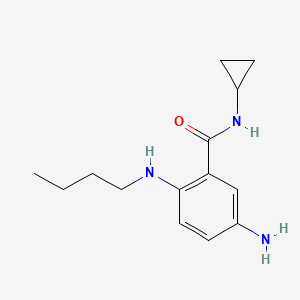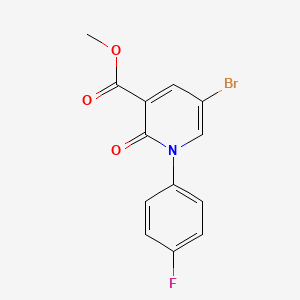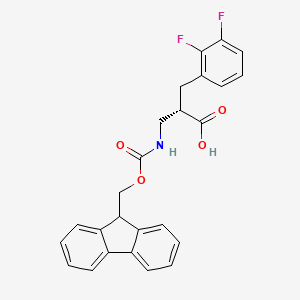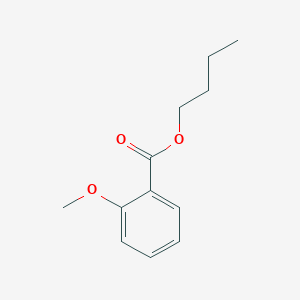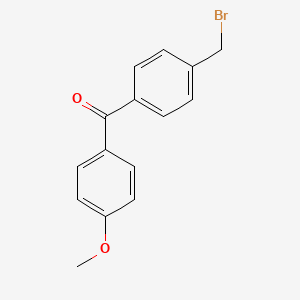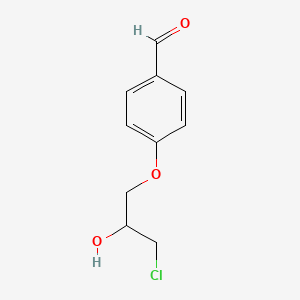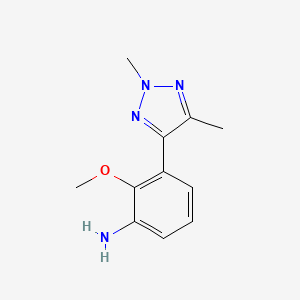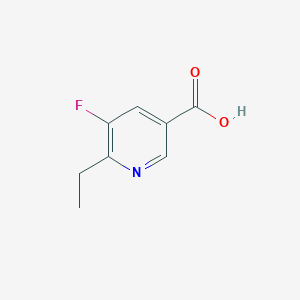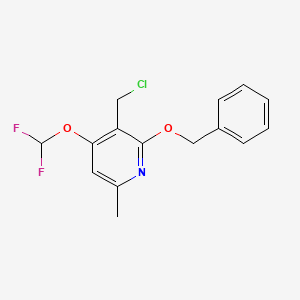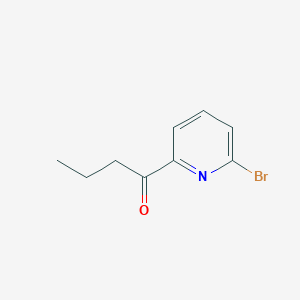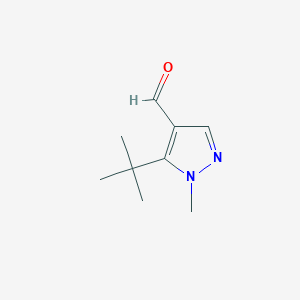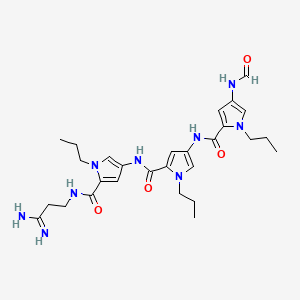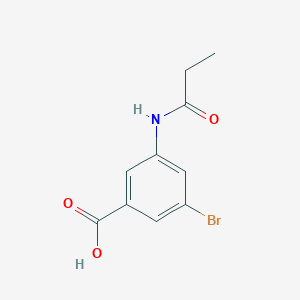
3-Bromo-5-propionamidobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-propionamidobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the third position and a propionamide group at the fifth position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-propionamidobenzoic acid typically involves the bromination of 5-propionamidobenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-propionamidobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium iodide in acetone.
Reduction Reactions: The propionamide group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Major Products Formed
Substitution: 3-Iodo-5-propionamidobenzoic acid.
Reduction: 3-Bromo-5-aminobenzoic acid.
Oxidation: 3-Bromo-5-carboxybenzoic acid.
Scientific Research Applications
3-Bromo-5-propionamidobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions due to its structural similarity to natural substrates.
Medicine: It is investigated for its potential use in drug development, particularly as a building block for designing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-propionamidobenzoic acid involves its interaction with specific molecular targets. The bromine atom and the propionamide group play crucial roles in binding to active sites of enzymes or receptors. This binding can either inhibit or activate the target, leading to the desired biological effect. The pathways involved include enzyme inhibition, receptor modulation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-iodobenzoic acid
- 3-Amino-5-bromobenzoic acid
- 3-Bromo-5-carboxybenzoic acid
Uniqueness
Compared to similar compounds, 3-Bromo-5-propionamidobenzoic acid is unique due to the presence of the propionamide group, which imparts distinct chemical and biological properties. This group enhances its solubility in organic solvents and increases its binding affinity to certain molecular targets, making it a valuable compound in various applications.
Properties
Molecular Formula |
C10H10BrNO3 |
|---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
3-bromo-5-(propanoylamino)benzoic acid |
InChI |
InChI=1S/C10H10BrNO3/c1-2-9(13)12-8-4-6(10(14)15)3-7(11)5-8/h3-5H,2H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
DLSHTCLYYFKGDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=CC(=C1)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


